molecular formula C15H15N9O2 B2533261 6-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazine-1-carbonyl)pyridazin-3(2H)-one CAS No. 1706222-48-1

6-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazine-1-carbonyl)pyridazin-3(2H)-one

Cat. No.: B2533261
CAS No.: 1706222-48-1
M. Wt: 353.346
InChI Key: OOMSSGHLHMBUHA-UHFFFAOYSA-N
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Description

6-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazine-1-carbonyl)pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C15H15N9O2 and its molecular weight is 353.346. The purity is usually 95%.
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Scientific Research Applications

Chemical Design and Crystal Engineering

Research involving surrogates of 2,2′-Bipyridine designed to chelate Ag(I) demonstrates the potential of complex heterocyclic compounds in engineering hydrogen-bonded crystals. These compounds incorporate diaminotriazinyl (DAT) groups that engage in hydrogen bonding, demonstrating their utility in creating predictable structures through coordinative interactions and hydrogen bonds. This highlights the relevance of complex heterocycles in crystal engineering and material science applications (Duong et al., 2011).

Antioxidant Activity

The synthesis and evaluation of novel Pyrimido[4,5-b]quinolin-4-one derivatives showcase the antioxidant properties of certain heterocyclic compounds. These studies demonstrate the potential of complex heterocycles in developing compounds with significant biological activities, such as antioxidant effects that can protect against oxidative stress (El-Gazzar et al., 2007).

Structural and Electronic Properties Analysis

Investigations into the structural and electronic properties of anticonvulsant drugs based on substituted pyridazines, triazines, and pyrimidines provide insights into how modifications in the heterocyclic core affect pharmacological activities. These studies are crucial for understanding the relationship between structure and activity, aiding in the design of more effective therapeutic agents (Georges et al., 1989).

Antiproliferative Activity Against Cancer Cell Lines

The development of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives and their evaluation against human cancer cell lines highlight the potential of heterocyclic compounds in cancer therapy. Some derivatives exhibited significant antiproliferative effects, underscoring the importance of structural diversity in discovering new anticancer agents (Mallesha et al., 2012).

Properties

IUPAC Name

3-[4-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperazine-1-carbonyl]-1H-pyridazin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N9O2/c25-14-2-1-11(20-21-14)15(26)23-5-3-22(4-6-23)12-7-13(18-9-17-12)24-10-16-8-19-24/h1-2,7-10H,3-6H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOMSSGHLHMBUHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC(=C2)N3C=NC=N3)C(=O)C4=NNC(=O)C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N9O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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